molecular formula C19H21BrFNO B139003 5-Bromodescyano Citalopram CAS No. 64169-39-7

5-Bromodescyano Citalopram

Cat. No.: B139003
CAS No.: 64169-39-7
M. Wt: 378.3 g/mol
InChI Key: WOLPGGGWZDXCNM-UHFFFAOYSA-N
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Description

1-(4’-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane is a synthetic organic compound that belongs to the class of phthalane derivatives. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4’-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane typically involves multi-step organic reactions. A common approach might include:

    Formation of the phthalane core: This can be achieved through cyclization reactions involving ortho-substituted benzene derivatives.

    Introduction of the bromine atom: Bromination reactions using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the 4’-fluorophenyl group: This can be done through coupling reactions such as Suzuki or Heck coupling.

    Addition of the 3-dimethylaminopropyl group: This step might involve nucleophilic substitution reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4’-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like NBS for bromination, palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly in designing compounds with specific pharmacological properties.

    Industry: Use in the production of advanced materials with unique physical and chemical properties.

Mechanism of Action

The mechanism of action of 1-(4’-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4’-Chlorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane
  • 1-(4’-Methylphenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane
  • 1-(4’-Methoxyphenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane

Uniqueness

1-(4’-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the stability of the compound, increase its lipophilicity, and improve its binding affinity to biological targets.

Properties

IUPAC Name

3-[5-bromo-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrFNO/c1-22(2)11-3-10-19(15-4-7-17(21)8-5-15)18-9-6-16(20)12-14(18)13-23-19/h4-9,12H,3,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLPGGGWZDXCNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)Br)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64169-39-7
Record name 1-(4'-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064169397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4'-FLUOROPHENYL)-1-(3-DIMETHYLAMINOPROPYL)-5-BROMOPHTHALANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63L06KXW8L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The (4-bromo-2-(hydroxymethyl)phenyl)-(4′fluorophenyl)-(3-dimethylamino-propyl)methanol residue (160 g) was heated with 50% aqueous phosphoric acid (1.99 kg) with vigorous stirring. The reaction mass was purified by extraction and neutralized with aqueous ammonia at a temperature below 30° C. The reaction mass was extracted with toluene and the solvent distilled under reduced pressure to give 1-(4′fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane (130 g).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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